2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
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Description
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Studies on compounds with similar chemical backbones, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have focused on their crystal structures. For instance, Subasri et al. (2016) examined the crystal structures of these compounds, revealing a folded conformation that is stabilized by intramolecular hydrogen bonding. This type of analysis is crucial for understanding the molecular geometry, which can impact the compound's reactivity and interaction with biological targets (Subasri et al., 2016).
Antimicrobial Activity
Another area of interest is the synthesis of derivatives with potential antimicrobial properties. Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity. The structural modifications and the resulting biological activities highlight the importance of chemical modifications in designing compounds with desired biological functions (Baviskar et al., 2013).
Nucleophilic Replacement Reactions
Research by Ali and Richardson (1969) on nucleophilic replacement reactions of sulphonate esters, leading to derivatives of D-glucose, exemplifies the synthetic utility of such compounds in creating structurally complex molecules. This work provides insights into the chemical behavior and reactivity of these compounds, which could be relevant for synthesizing analogs or derivatives of 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide (Ali & Richardson, 1969).
Insecticidal Assessment
Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal activity against Spodoptera littoralis, highlighting the potential of such compounds in agricultural applications. This study suggests the versatility of these compounds in being adapted for use as insecticides, offering a potential area for the application of 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide derivatives (Fadda et al., 2017).
properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-8-14-19-16(20-17(23)21(14)9-11)24-10-15(22)18-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNJEOYCGTZYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
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